molecular formula C20H18N2O5 B6089004 5-(4-Methoxyphenyl)-2-{[(4-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione

5-(4-Methoxyphenyl)-2-{[(4-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione

Cat. No.: B6089004
M. Wt: 366.4 g/mol
InChI Key: FHCOTEALZIYGOT-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-2-{[(4-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione is a complex organic compound with a unique structure that includes both methoxy and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-2-{[(4-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with cyclohexane-1,3-dione in the presence of a base to form an intermediate. This intermediate is then reacted with 4-nitroaniline under specific conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-2-{[(4-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

5-(4-Methoxyphenyl)-2-{[(4-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Methoxyphenyl)-2-{[(4-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione involves its interaction with molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Methoxyphenyl)-1,3-cyclohexanedione: Similar structure but lacks the nitrophenyl group.

    (4-Methoxyphenyl)(4-nitrophenyl)methanone: Contains both methoxy and nitrophenyl groups but differs in the core structure.

Uniqueness

5-(4-Methoxyphenyl)-2-{[(4-nitrophenyl)amino]methylidene}cyclohexane-1,3-dione is unique due to its specific combination of functional groups and the resulting chemical properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

IUPAC Name

3-hydroxy-5-(4-methoxyphenyl)-2-[(4-nitrophenyl)iminomethyl]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-27-17-8-2-13(3-9-17)14-10-19(23)18(20(24)11-14)12-21-15-4-6-16(7-5-15)22(25)26/h2-9,12,14,23H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHCOTEALZIYGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=C(C(=O)C2)C=NC3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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